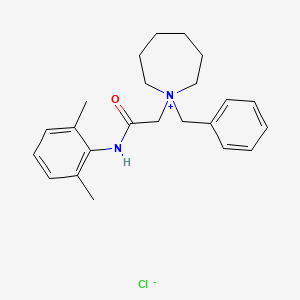

Taplucainium Chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2489565-37-7 |

|---|---|

Fórmula molecular |

C23H31ClN2O |

Peso molecular |

387.0 g/mol |

Nombre IUPAC |

2-(1-benzylazepan-1-ium-1-yl)-N-(2,6-dimethylphenyl)acetamide chloride |

InChI |

InChI=1S/C23H30N2O.ClH/c1-19-11-10-12-20(2)23(19)24-22(26)18-25(15-8-3-4-9-16-25)17-21-13-6-5-7-14-21;/h5-7,10-14H,3-4,8-9,15-18H2,1-2H3;1H |

Clave InChI |

LKGJDWZDLANXSQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCCCC2)CC3=CC=CC=C3.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

Navigating the Pore: An In-depth Technical Guide to the Pharmacology of Permanently Charged Sodium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of permanently charged sodium channel blockers, a class of molecules with unique therapeutic potential. By virtue of their fixed charge, these compounds exhibit distinct mechanisms of action compared to their neutral or charge-state-dependent counterparts. This guide delves into their structure-activity relationships, quantitative pharmacological properties, and the experimental methodologies used for their characterization.

Introduction: The Rationale for Permanent Charge

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Blockers of these channels are utilized in a wide range of therapeutic areas, including local anesthesia, antiarrhythmics, and anticonvulsants.[2] Traditional local anesthetics are weak bases that exist in both charged and uncharged forms at physiological pH. The uncharged form is thought to cross the cell membrane, while the charged form is primarily responsible for blocking the sodium channel from the intracellular side.

Permanently charged sodium channel blockers, typically quaternary ammonium derivatives, possess a fixed positive charge regardless of the surrounding pH. This fundamental property dictates their pharmacological behavior, most notably their membrane impermeability. Consequently, their primary route of access to the intracellular binding site on the sodium channel is through the open channel pore, leading to a pronounced "use-dependent" or "phasic" block.[3] This means their blocking effect is enhanced at higher frequencies of nerve stimulation, a desirable property for targeting hyperactive states such as chronic pain or epilepsy.

Mechanism of Action: A State-Dependent Interaction

The interaction of permanently charged blockers with sodium channels is highly dependent on the conformational state of the channel: resting, open, or inactivated.

-

Resting State: In the resting (closed) state, the intracellular binding site is largely inaccessible to extracellularly applied permanently charged blockers due to their inability to cross the lipid bilayer. Block from the inside is also minimal as the activation gate is closed.

-

Open State: Upon membrane depolarization, the channel opens, revealing a pathway for the charged blocker to enter the pore from the cytoplasm and bind to its receptor site. This is the primary mechanism for use-dependent block.[3]

-

Inactivated State: Some permanently charged blockers may also exhibit affinity for the inactivated state of the channel, further contributing to the voltage-dependent nature of their block.

This state-dependent binding leads to a characteristic pharmacological profile of tonic and use-dependent inhibition.

-

Tonic Block: A low level of block observed at very low stimulation frequencies, reflecting interaction with channels in the resting state.

-

Use-Dependent (Phasic) Block: A progressive increase in block with repetitive stimulation as more channels are driven into the open state, allowing for cumulative binding of the blocker.[3]

Quantitative Pharmacology of Permanently Charged Sodium Channel Blockers

The potency and kinetics of channel block are critical parameters for characterizing these compounds. The following tables summarize available quantitative data for representative permanently charged sodium channel blockers.

| Compound | Na+ Channel Subtype(s) | IC50 / Effective Concentration | Key Findings | Reference(s) |

| QX-314 | Various | ~mM range for tonic block, µM to low mM for use-dependent block | Membrane impermeable, requires intracellular application or co-application with agents that increase membrane permeability (e.g., capsaicin via TRPV1 channels) for extracellular effect.[4][5] Exhibits prominent use-dependent block. | [4][5] |

| QX-222 | Acetylcholine Receptor Channel | IC50 values are voltage-dependent | An open-channel blocker of the acetylcholine receptor. | [6] |

| CNCB-2 | Nav1.7, TTX-s and TTX-r | KR = 5.6 µM, KI = 0.71 µM (estimated) | A permanently charged derivative of an N-type calcium channel inhibitor that also potently blocks sodium channels from the extracellular side. Shows tighter binding to both resting and inactivated states compared to lidocaine. | [7] |

| N-alkyl tetracaine derivatives | Sciatic nerve Na+ channels | Varies with alkyl chain length | N-butyl, N-pentyl, and N-hexyl derivatives are potent Na+ channel blockers and neurolytic agents. | [8] |

Table 1: Potency of Permanently Charged Sodium Channel Blockers

| Compound | On-Rate (kon) | Off-Rate (koff) | Recovery from Block | Key Findings | Reference(s) |

| Lidocaine Homologs | Varies | Slower for less lipid-soluble, high pKa drugs | Slower recovery correlates with greater frequency-dependent block. | [9] | |

| Bisaramil | - | Biphasic recovery (τfast ≈ 40 ms, τslow ≈ 5 s) | Profound use-dependence. | [10] |

Table 2: Kinetic Properties of Sodium Channel Blockade

Structure-Activity Relationships (SAR)

The chemical structure of permanently charged blockers significantly influences their pharmacological properties. Key structural features and their impact on activity are outlined below:

-

Hydrophobicity/Lipophilicity: While seemingly counterintuitive for charged molecules, the overall lipophilicity of the molecule can influence its interaction with the channel pore. For a series of lidocaine homologs, tonic block was highly correlated with lipid solubility.[9]

-

Molecular Size and Shape: The size and shape of the molecule are critical for its ability to enter and bind within the channel pore. Larger molecules may exhibit slower kinetics.

-

Nature of the Quaternary Ammonium Group: The size and chemical nature of the substituents on the quaternary nitrogen can affect binding affinity and kinetics.

-

Linker Length: In derivatives of local anesthetics, the length of the alkyl chain connecting the aromatic ring to the tertiary or quaternary amine can impact potency. For lidocaine homologs, increasing the length of the alkyl group connecting the amide bond to the terminal amine decreased tonic block potency.[11]

Experimental Protocols

The characterization of permanently charged sodium channel blockers relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the recording of ionic currents from the entire cell membrane while controlling the membrane potential.

Objective: To determine the tonic and use-dependent block of sodium channels by a test compound.

Cell Preparation:

-

Cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.7) are cultured on glass coverslips.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Voltage-Clamp Protocol for Tonic and Use-Dependent Block:

-

Establish a stable whole-cell recording.

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

Tonic Block Assessment: Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After a stable baseline is established, perfuse the test compound and measure the reduction in the peak current amplitude.

-

Use-Dependent Block Assessment: Increase the frequency of the depolarizing pulses (e.g., to 5 Hz or 10 Hz). The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.[12]

-

Data Analysis: The percentage of block is calculated at each pulse in the train. The IC50 for tonic and use-dependent block can be determined by testing a range of compound concentrations.

Single-Channel Patch Clamp

This variation of the patch-clamp technique allows for the recording of currents from a single ion channel, providing insights into the microscopic blocking mechanism.

Objective: To determine the effect of the blocker on single-channel conductance and open probability.

Protocol:

-

A cell-attached or inside-out patch configuration is used to isolate a single sodium channel.

-

Voltage protocols similar to those in whole-cell recordings are applied.

-

The amplitude and duration of single-channel openings are measured in the absence and presence of the blocker.

-

This allows for the determination of whether the blocker reduces the single-channel conductance, shortens the open time, or increases the closed time.

Signaling Pathways and Logical Relationships

The primary signaling event affected by sodium channel blockers is the propagation of the action potential. The following diagrams illustrate the logical flow of this process and the points of intervention by these blockers.

References

- 1. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delimiting the Binding Site for Quaternary Ammonium Lidocaine Derivatives in the Acetylcholine Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relation of N-alkyl tetracaine derivatives as neurolytic agents for sciatic nerve lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tonic and use-dependent block of sodium currents in isolated cardiac myocytes by bisaramil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of lidocaine homologs producing tonic and frequency-dependent impulse blockade in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

A Technical Guide to Taplucainium Chloride: Entry Through Large Pore Channels (P2X, TRPV, TRPA) for Nociceptor Silencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taplucainium Chloride (formerly NTX-1175) represents a novel therapeutic approach for conditions characterized by neuronal hyperexcitability, such as chronic cough.[1][2] It is a charged sodium channel blocker that selectively silences activated or inflamed nociceptors.[3][4] A key feature of its mechanism is its entry into these neurons through open large pore channels, including P2X, TRPV, and TRPA receptors.[5] Unlike therapies that target a specific large pore channel, this compound utilizes any open channel as a conduit to reach its intracellular target—the voltage-gated sodium channels responsible for action potential propagation.[1][4] This downstream mechanism allows for a broad-spectrum activity against nociceptor activation. This guide provides an in-depth analysis of this mechanism, summarizes the characteristics of the involved large pore channels, details relevant experimental protocols for studying this mode of action, and presents the underlying signaling pathways.

Introduction to this compound

This compound is a first-in-class, small-molecule, charged sodium channel blocker.[3] Its permanent positive charge restricts its ability to passively diffuse across cell membranes, a characteristic that is central to its targeted action.[6] By relying on open large pore ion channels for entry into sensory neurons, it preferentially affects actively firing nociceptors, which are implicated in pathological conditions like chronic cough, pain, and itch.[1][6] Currently, this compound is in Phase 2b clinical development as an inhaled treatment for refractory and unexplained chronic cough.[5]

The therapeutic strategy of using large pore channels as entry gates for charged sodium channel blockers has been validated with compounds like QX-314, a lidocaine derivative.[6][7] These studies have demonstrated that co-activation of channels such as TRPV1 or TRPA1 allows for the intracellular accumulation of the charged blocker, leading to a selective and long-lasting inhibition of nociceptors.[6] this compound builds upon this principle, offering a potential therapeutic with minimal systemic exposure and off-target effects.[4]

The Gateway: Large Pore Channels in Nociceptors

Several families of ion channels expressed on sensory neurons are characterized by pores large enough to allow the passage of small molecules in addition to ions.[8] These channels act as detectors of noxious stimuli and inflammatory mediators, and their activation is a key event in the sensitization of the cough reflex.[9][10]

P2X Receptors

P2X receptors are ATP-gated ion channels.[11] In the context of the cough reflex, P2X3 and P2X2/3 receptors are prominently expressed on airway sensory nerves.[10][12] When tissue damage or inflammation leads to the release of extracellular ATP, these channels open, causing cation influx and depolarization, which can trigger a cough.[10] Antagonists of P2X3 receptors have shown efficacy in reducing cough frequency, highlighting the importance of this pathway.[12][13]

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel activated by a variety of noxious stimuli, including heat, acid, and capsaicin—the pungent component of chili peppers.[14][15] It is a key player in inflammatory pain and airway hypersensitivity.[14][16] Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to the heightened cough sensitivity seen in chronic cough patients.[14] The pore of the TRPV1 channel is permeable to large organic cations, a feature exploited by charged sodium channel blockers for entry.[17][18]

Transient Receptor Potential Ankyrin 1 (TRPA1)

TRPA1 is co-expressed with TRPV1 in a subset of sensory neurons and is activated by a wide range of environmental irritants, cold temperatures, and endogenous inflammatory mediators.[19][20] Many components of smoke and pollution that can trigger coughing are potent TRPA1 agonists.[19][21] Similar to TRPV1, TRPA1 has a large pore that can dilate upon activation, allowing for the passage of larger cations.[22][23]

Quantitative Data and Channel Characteristics

Direct quantitative data on the permeability of this compound through P2X, TRPV1, and TRPA1 channels are not yet publicly available. However, extensive research on the analogous charged sodium channel blocker, QX-314, provides valuable insights into the likely biophysical properties of this interaction.

| Channel | Activating Ligands/Stimuli | Known to Permit Entry of Charged Blockers | Quantitative Insights (from QX-314 studies) |

| P2X3 | ATP, α,β-methylene ATP[11][12] | Yes (Inferred) | Not directly quantified, but P2X channels are known to have large pores. |

| TRPV1 | Capsaicin, Protons (low pH), Heat (>42°C)[14][15] | Yes[17][18] | Permeability ratio PQX-314/PCs = 0.12[17][24] |

| TRPA1 | Mustard oil (AITC), Cinnamaldehyde, Cold (<17°C), Oxidative stress products[19][21] | Yes[6] | Pore diameter estimated to dilate to ~13.8 Å upon agonist stimulation.[23] |

Table 1: Characteristics of Large Pore Channels Implicated in this compound Entry.

Signaling Pathways and Mechanism of Action

The efficacy of this compound is predicated on the activation of sensory neurons in pathological states. The following diagrams illustrate the signaling pathways leading to the opening of large pore channels and the subsequent mechanism of action of this compound.

Caption: this compound's Mechanism of Action.

Caption: Signaling Pathways in Cough Reflex Activation.

Experimental Protocols

Investigating the entry of this compound through large pore channels requires specialized techniques. The following protocols are based on methodologies successfully used to study the similar compound QX-314.[6][17][18]

Patch-Clamp Electrophysiology for Assessing Channel Permeability

This method directly measures the flow of ions and charged molecules through the channel.

Objective: To determine if this compound can permeate open P2X, TRPV1, or TRPA1 channels and to quantify its relative permeability.

Cell Preparation:

-

Culture HEK293 cells or a similar cell line that does not endogenously express the target channels.

-

Transfect cells with plasmids encoding the human P2X3, TRPV1, or TRPA1 channel. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

-

Alternatively, use primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express these channels.

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH. (Cesium is used to block potassium channels).

-

External Solution (in mM): 140 NaCl, 10 HEPES, 1 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.

-

Test Solution: Replace NaCl in the external solution with an equimolar concentration of this compound.

Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell or a DRG neuron.

-

Hold the cell at a potential of -60 mV.

-

Apply voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) to measure the current-voltage (I-V) relationship.

-

Perfuse the cell with the external solution containing an agonist for the channel of interest (e.g., 1 µM capsaicin for TRPV1, 100 µM AITC for TRPA1, or 10 µM α,β-meATP for P2X3) to record the baseline activated current.

-

Switch to the test solution containing the agonist plus this compound as the sole cation. Record the inward current carried by this compound.

-

Measure the reversal potential (the voltage at which the current reverses direction) under bi-ionic conditions (e.g., Cs+ inside, Taplucainium+ outside) to calculate the relative permeability using the Goldman-Hodgkin-Katz (GHK) equation.

Caption: Electrophysiology Workflow for Permeability.

Calcium Imaging for Assessing Channel Activation and Nociceptor Silencing

This method visualizes the influx of calcium, a key second messenger, following channel activation.

Objective: To indirectly measure the silencing of nociceptors by observing the blockade of subsequent neuronal activation.

Cell Preparation:

-

Culture primary DRG neurons on glass coverslips.

Procedure:

-

Load the DRG neurons with a ratiometric calcium indicator dye, such as Fura-2 AM, according to the manufacturer's protocol.

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological saline solution.

-

Establish a baseline fluorescence ratio.

-

Apply a specific agonist (e.g., 1 µM capsaicin) along with this compound for a defined period (e.g., 5-10 minutes). This allows for the entry of this compound into TRPV1-expressing neurons.

-

Wash out both the agonist and this compound.

-

After a recovery period, challenge the cells with a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl), which opens voltage-gated calcium channels.

-

Measure the change in the Fura-2 ratio. A reduced or absent calcium response to KCl in cells that initially responded to the agonist indicates successful entry of this compound and subsequent blockade of voltage-gated channels.

Conclusion

This compound employs a sophisticated, targeted delivery mechanism that leverages the pathobiology of neuronal hypersensitivity. By entering activated nociceptors through large pore channels like P2X, TRPV1, and TRPA1, it can deliver its sodium channel-blocking payload directly to the source of aberrant signaling. This approach promises a high degree of selectivity for hyperactive neurons, potentially leading to effective treatments for conditions like chronic cough with a favorable safety profile. The experimental frameworks outlined in this guide, drawn from extensive research on analogous compounds, provide a robust basis for the continued investigation and development of this novel therapeutic class. As more data from ongoing clinical trials become available, a more complete quantitative understanding of this compound's interaction with these large pore channels will further illuminate its therapeutic potential.

References

- 1. nociontx.com [nociontx.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Nocion Therapeutics initiated a Phase 1 clinical trial of its novel small molecule charged sodium channel blocker for the treatment of cough – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 4. Nocion Therapeutics Presents Data on Preclinical and Clinical Development of Taplucainium, a Novel, Charged Sodium Channel Blocker, as a potential treatment for Chronic Cough at the 13th London International Cough Symposium [businesswire.com]

- 5. nociontx.com [nociontx.com]

- 6. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the molecular nature of large-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transient Receptor Potential A1 Channels: Insights Into Cough and Airway Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of ATP-gated P2X3 channels by AF-219: An effective anti-tussive mechanism in chronic cough | European Respiratory Society [publications.ersnet.org]

- 14. Role of TRPV1 in inflammation-induced airway hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRP Channels in Airway Sensory Nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRPV1 Sensory Nerves: Key To The Genesis Of Airway Hyperreactivity In Experimental Asthma [brainimmune.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TRPA1 receptors in cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Reactive Oxygen Species and TRP channels in the Cough Reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The pore properties of human nociceptor channel TRPA1 evaluated in single channel recordings - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Agonist-Induced Changes in Ca2+ Permeation through the Nociceptor Cation Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Foundational Research on Nociception and Sensory Neuron Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociception is the neural process of encoding and processing noxious stimuli, which are stimuli that are actually or potentially damaging to tissue. It is the fundamental physiological process that can lead to the subjective experience of pain. Specialized peripheral sensory neurons, known as nociceptors, are the primary detectors of these harmful stimuli.[1][2] The modulation of these neurons is a critical factor in both acute and chronic pain states, making them a primary target for analgesic drug development.[3] This technical guide provides a comprehensive overview of the core molecular players, signaling pathways, and key experimental methodologies used in foundational nociception research.

Core Molecular Components of Nociception

The ability of nociceptors to detect a wide range of thermal, mechanical, and chemical threats is conferred by a unique repertoire of ion channels and receptors expressed on their membranes.[4][5] Understanding the function of these molecules is crucial for deciphering the mechanisms of pain.

Key Ion Channels and Receptors

The transduction of noxious stimuli into electrical signals is initiated by the activation of specific ion channels.[4][6] During inflammation or injury, various chemical mediators are released into the tissue, acting on G-protein coupled receptors (GPCRs) to sensitize these channels, lowering their activation threshold.[7][8]

Table 1: Major Ion Channels and Receptors in Nociceptor Function

| Channel/Receptor | Class | Primary Activating Stimulus / Ligand | Role in Nociception & Modulation |

|---|---|---|---|

| TRPV1 | Ion Channel (TRP) | Heat (>43°C), Capsaicin, Protons (acidic pH) | Key transducer of noxious heat and inflammatory pain; its sensitization by inflammatory mediators is a hallmark of thermal hyperalgesia.[2][4] |

| TRPA1 | Ion Channel (TRP) | Noxious cold (<17°C), Pungent chemical irritants (e.g., mustard oil, acrolein), Endogenous inflammatory mediators | Detects a wide array of chemical irritants and contributes to cold hypersensitivity and inflammatory pain.[1][4] |

| Nav1.7 | Ion Channel (VGSC) | Voltage Depolarization | A critical channel for setting the threshold for action potential generation and propagation in nociceptors. Gain-of-function mutations cause intense pain syndromes.[2][9] |

| Nav1.8 | Ion Channel (VGSC) | Voltage Depolarization | A tetrodotoxin-resistant channel that is responsible for the majority of the upstroke of the action potential in most nociceptors. Its function is enhanced during inflammation.[2] |

| ASICs | Ion Channel | Extracellular Protons (Low pH) | Detects the acidic environment associated with tissue injury, ischemia, and inflammation, contributing to pain signaling.[4][7] |

| P2X3 | Ion Channel (Ligand-gated) | Adenosine Triphosphate (ATP) | Activated by ATP released from damaged cells, playing a significant role in acute, inflammatory, and neuropathic pain states.[5] |

| B2 Bradykinin Receptor | GPCR | Bradykinin | A potent inflammatory mediator, bradykinin activates its receptor to initiate signaling cascades that strongly sensitize nociceptors, particularly TRPV1.[10] |

| Prostaglandin EP Receptors | GPCR | Prostaglandin E2 (PGE2) | PGE2 is a key inflammatory lipid that acts on its receptors to sensitize nociceptors via cAMP/PKA signaling pathways, reducing their activation threshold.[2][9] |

| TrkA Receptor | Tyrosine Kinase Receptor | Nerve Growth Factor (NGF) | NGF is a crucial mediator for persistent inflammatory pain. Its binding to TrkA initiates multiple signaling pathways that sensitize ion channels and alter gene expression.[9] |

Signaling Pathways in Nociceptor Sensitization

Peripheral sensitization refers to the process by which nociceptors at the site of inflammation become more responsive to stimuli. This is a primary driver of pain hypersensitivity. It results from the actions of inflammatory mediators on intracellular signaling cascades that modulate the activity and expression of key ion channels.[7][11]

Caption: Key signaling pathways in inflammatory mediator-induced peripheral sensitization of nociceptors.

Experimental Protocols in Nociception Research

The investigation of nociceptor function and the efficacy of potential analgesics relies on a combination of in vitro electrophysiological methods and in vivo behavioral models.[12][13]

In Vitro: Patch-Clamp Electrophysiology of DRG Neurons

This powerful technique allows for the direct measurement of ion channel activity in individual sensory neurons, providing detailed insights into their biophysical properties and modulation by compounds.[14] Dorsal Root Ganglion (DRG) primary neuron cultures are frequently used as they closely mimic the properties of sensory neurons in vivo.[15]

Detailed Methodology:

-

Isolation and Culture of DRG Neurons:

-

Lumbosacral DRGs (e.g., L4-L6) are dissected from euthanized rodents.[16]

-

The ganglia are subjected to enzymatic digestion (e.g., using collagenase and trypsin) to break down connective tissue, followed by mechanical dissociation to yield a single-cell suspension.[17]

-

Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and cultured for a period ranging from a few hours to several days.[18]

-

-

Whole-Cell Recording:

-

A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and perfused with an external bath solution.[14]

-

A glass micropipette (electrode) with a tip diameter of ~1 µm, filled with an intracellular solution, is carefully positioned against the membrane of a target neuron.[16]

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

A further pulse of suction ruptures the membrane patch under the pipette, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

-

-

Data Acquisition:

-

In voltage-clamp mode , the cell's membrane potential is held constant by an amplifier. This allows for the recording of ionic currents that flow through channels in response to controlled voltage steps or the application of pharmacological agents.[16]

-

In current-clamp mode , the total current passing across the membrane is controlled (often set to zero), and changes in the membrane potential, including action potentials, are recorded.

-

Caption: Standardized workflow for whole-cell patch-clamp recording from cultured DRG sensory neurons.

In Vivo: Behavioral Models of Pain

Animal models are essential for studying pain in a complex biological system and are categorized based on the type of pain being studied, such as inflammatory or neuropathic pain.[19] Pain-related behaviors are quantified by measuring reflexive responses to noxious stimuli.[20]

Detailed Methodology (Inflammatory Pain Model):

-

Induction of Inflammation: A common model involves inducing localized, persistent inflammation by injecting a substance like Complete Freund's Adjuvant (CFA) or carrageenan into the plantar surface of a rodent's hind paw.[19][21] This leads to the development of thermal and mechanical hypersensitivity within hours, which can last for days to weeks.

-

Assessment of Mechanical Allodynia (von Frey Test):

-

The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.

-

After an acclimation period, calibrated von Frey filaments, which apply a specific bending force, are applied to the mid-plantar surface of the inflamed paw.

-

The test begins with a filament of low force, and the stimulus is presented for several seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using a method such as the "up-down" method, providing a quantitative measure of mechanical sensitivity.

-

-

Assessment of Thermal Hyperalgesia (Hargreaves Test):

-

The animal is placed in a plexiglass chamber on a glass floor.

-

A movable, high-intensity radiant heat source is positioned under the glass floor, targeting the mid-plantar surface of the inflamed paw.

-

The device is activated, and the time (in seconds) until the animal withdraws its paw is automatically recorded. This is the paw withdrawal latency.[22]

-

A cutoff time (e.g., 20 seconds) is used to prevent tissue damage. A reduction in withdrawal latency compared to baseline or a control group indicates thermal hyperalgesia.

-

Table 2: Common Reflexive Behavioral Assays for Pain Assessment in Rodents

| Assay | Pain Modality Assessed | Stimulus | Measured Endpoint |

|---|---|---|---|

| Hargreaves Test | Thermal Hyperalgesia | Radiant Heat | Paw withdrawal latency (seconds) |

| Hot Plate Test | Thermal Nociception | Heated Surface (e.g., 52-55°C) | Latency to lick paw or jump (seconds)[21] |

| Von Frey Test | Mechanical Allodynia | Calibrated Filaments | 50% paw withdrawal threshold (grams) |

| Randall-Selitto Test | Mechanical Hyperalgesia | Increasing Mechanical Pressure | Paw withdrawal threshold (grams) |

| Acetone Test | Cold Allodynia | Evaporative Cooling (Acetone drop) | Frequency or duration of paw lifting/licking |

| Formalin Test | Inflammatory/Tonic Pain | Subcutaneous Formalin Injection | Time spent licking/biting the injected paw[22] |

Conclusion

The foundational research into nociception and sensory neuron modulation integrates molecular biology, biophysics, and systems-level behavioral analysis. A thorough understanding of the key ion channels, their modulation through intracellular signaling pathways, and the protocols used to probe their function is indispensable for the scientific community engaged in pain research and the development of next-generation analgesics. The continued application and refinement of these techniques will be pivotal in identifying and validating novel therapeutic targets to address the significant unmet medical need in the management of chronic pain.

References

- 1. JCI - Nociceptors: the sensors of the pain pathway [jci.org]

- 2. Nociceptor Sensory Neuron-Immune Interactions in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying human nociceptors: from fundamentals to clinic — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nociceptor sensitization in pain pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. editverse.com [editverse.com]

- 8. mdpi.com [mdpi.com]

- 9. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pcpr.pitt.edu [pcpr.pitt.edu]

- 12. Studying human nociceptors: from fundamentals to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Tools for the Measurement of Pain and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Video: Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats [jove.com]

- 17. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]

- 18. researchgate.net [researchgate.net]

- 19. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 20. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. maze.conductscience.com [maze.conductscience.com]

- 22. Developing Improved Translational Models of Pain: A Role for the Behavioral Scientist - PMC [pmc.ncbi.nlm.nih.gov]

Taplucainium Chloride's potential applications in pain and itch research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Taplucainium chloride (formerly NTX-1175) is a novel, first-in-class small molecule under development by Nocion Therapeutics, representing a promising new therapeutic strategy for conditions underpinned by neuronal hyperexcitability, including chronic pain and pruritus.[1][2][3][4][5][6][7][8] As a permanently charged sodium channel blocker, its mechanism of action is designed to selectively target and silence activated nociceptors, the primary sensory neurons responsible for the sensations of pain and itch. This targeted approach is anticipated to offer a favorable safety profile with minimal systemic exposure and off-target effects. While the principal clinical focus for this compound is currently chronic cough, its potential applications in pain and itch research are significant and warrant detailed exploration.[3][4][5][7][8] This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and experimental methodologies relevant to the investigation of this compound in the fields of pain and itch.

Mechanism of Action: Selective Nociceptor Silencing

This compound's innovative mechanism of action hinges on its unique physicochemical properties as a permanently charged molecule. This characteristic renders it membrane-impermeant, preventing it from passively diffusing across the cell membranes of all neurons. Instead, it gains entry into neurons exclusively through large-pore, non-selective cation channels that are transiently opened in response to noxious or pruritic stimuli.[3][4][5]

Key large-pore channels implicated in this uptake include members of the Transient Receptor Potential (TRP) family, such as TRPV1 and TRPA1, and purinergic P2X receptors. These channels are predominantly expressed on nociceptive sensory neurons and are key mediators in the signaling pathways of inflammatory pain, neuropathic pain, and itch.

Once inside the activated nociceptor, this compound exerts its therapeutic effect by blocking voltage-gated sodium channels from the intracellular side. This blockade prevents the influx of sodium ions that is essential for the generation and propagation of action potentials, thereby effectively silencing the neuron and preventing the transmission of pain or itch signals to the central nervous system. This activity-dependent and selective targeting of nociceptors is a key differentiator from traditional local anesthetics, which non-selectively block sodium channels in all types of neurons, leading to undesirable effects such as numbness and motor weakness.

Below is a diagram illustrating the proposed signaling pathway for this compound's action.

References

- 1. Nocion Therapeutics initiated a Phase 1 clinical trial of its novel small molecule charged sodium channel blocker for the treatment of cough – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 2. nociontx.com [nociontx.com]

- 3. nociontx.com [nociontx.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Nocion Therapeutics Presents Taplucainium Data at 13th London Cough Symposium [synapse.patsnap.com]

- 6. nociontx.com [nociontx.com]

- 7. nociontx.com [nociontx.com]

- 8. Nocion Starts Dosing First Patient in ASPIRE Phase 2b Chronic Cough Study [synapse.patsnap.com]

Early-Stage Research on the Antitussive Properties of Taplucainium Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taplucainium Chloride (formerly NTX-1175 and NOC-110) is an investigational drug under development for the treatment of refractory and unexplained chronic cough. As a first-in-class, permanently charged sodium channel blocker, it offers a novel mechanism of action aimed at selectively silencing activated sensory neurons in the airways. This technical guide synthesizes the available early-stage research on this compound, focusing on its mechanism of action, preclinical evidence, and ongoing clinical evaluation. The document provides an in-depth look at the scientific rationale and experimental framework supporting its development as a potential antitussive agent.

Introduction

Chronic cough, defined as a cough lasting more than eight weeks, is a debilitating condition with a significant impact on quality of life.[1] Refractory or unexplained chronic cough, for which there are currently no approved pharmacological treatments, represents a substantial unmet medical need affecting millions of adults.[1] this compound is a novel small molecule designed to address this need by directly targeting the hypersensitive neuronal pathways responsible for pathologic cough reflexes.[2][3] Administered as an inhaled dry powder, it is intended to provide targeted and sustained local effects with minimal systemic exposure.[1][4]

Mechanism of Action: Selective Nociceptor Inhibition

This compound's unique antitussive activity stems from its properties as a permanently charged sodium channel blocker, or "nocion".[2] Its mechanism relies on a state-dependent blockade of voltage-gated sodium channels within activated nociceptors—the sensory neurons that initiate the cough reflex.

The proposed signaling pathway is as follows:

-

Nociceptor Activation: In inflammatory conditions characteristic of chronic cough, various stimuli (e.g., allergens, pollutants, acid) lead to the opening of large-pore, non-selective cation channels on the surface of pulmonary nociceptors. These include channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), TRP Ankyrin 1 (TRPA1), and purinergic (P2X) receptors.[4][5]

-

Drug Entry: As a charged molecule, this compound cannot passively diffuse across the cell membrane. Instead, it gains entry into the neuron exclusively through these open large-pore channels, which are upregulated in activated or "firing" nociceptors.[1][6] This ensures that the drug preferentially targets the neurons responsible for the pathological cough.

-

Sodium Channel Blockade: Once inside the neuron, this compound exerts its therapeutic effect by blocking voltage-gated sodium channels from the intracellular side.[4][6] This inhibition prevents the propagation of action potentials that would otherwise signal the brain to initiate a cough.

-

Sustained Effect: The permanent positive charge of this compound "traps" it inside the nociceptor, leading to a targeted and sustained inhibition of the cough reflex with potentially reduced systemic side effects.[1]

This mechanism distinguishes this compound from other antitussive therapies that may target specific receptors on the cell surface.[2] By acting downstream on the common pathway of neuronal firing, it has the potential for a broader and more profound antitussive effect.[7]

Preclinical Research

While specific quantitative data from Nocion Therapeutics' preclinical studies are not publicly available, press releases and scientific presentations have consistently reported significant antitussive effects in established animal models of cough.[6][7][8] One study on a similar novel charged sodium channel blocker, BW-031, demonstrated effective cough inhibition in a guinea pig model, which is a standard for antitussive drug evaluation.[9]

Summary of Preclinical Findings

The available information indicates that inhaled this compound (NTX-1175) has demonstrated the following in preclinical models:

-

Significant Antitussive Effects: The compound has shown a strong ability to suppress cough in animal models.[1][6]

-

Complete Inhibition: Reports have mentioned a "complete inhibition of cough response," suggesting high efficacy at certain dose levels in preclinical settings.[2][8]

-

Superiority to P2X3 Antagonists: In some preclinical comparisons, the broad mechanism of Taplucainium was found to be superior to that of more targeted P2X3 antagonists.[7]

-

Favorable Safety Profile: Early-stage clinical work, which followed these preclinical studies, has shown a favorable safety profile, implying good tolerability in the preclinical animal studies.[8]

Representative Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

To evaluate the antitussive properties of novel compounds like this compound, a common and well-validated preclinical model is the citric acid-induced cough challenge in guinea pigs.[10][11] The following protocol represents a standard methodology that would likely be employed.

Objective: To assess the dose-dependent efficacy of inhaled this compound in inhibiting cough frequency in response to a chemical irritant.

Methodology:

-

Animal Model: Male Hartley guinea pigs are typically used.[12]

-

Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers to minimize stress-induced reactions.

-

Drug Administration:

-

Animals are placed in a whole-body plethysmography chamber.

-

A dry powder insufflator is used to deliver a single, aerosolized dose of this compound or a placebo (e.g., lactose powder) into the chamber.

-

Multiple dose groups are established to determine a dose-response relationship.

-

-

Cough Induction:

-

Data Acquisition:

-

Cough events are detected and recorded using specialized software that analyzes the characteristic changes in airflow and pressure within the plethysmography chamber.

-

The total number of coughs during and immediately following the exposure period is quantified.

-

-

Endpoint Analysis: The primary endpoint is the percentage inhibition of the cough response in the drug-treated groups compared to the placebo-treated group.

Clinical Research: The ASPIRE Trial

Following promising preclinical results and favorable safety in Phase 1 studies, this compound (NOC-110) has advanced to a large-scale clinical trial to evaluate its efficacy in patients.[5][13]

Phase 2b "ASPIRE" Clinical Trial Protocol

The ASPIRE trial is a multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in adults with refractory or unexplained chronic cough.[14][15]

| Parameter | Description |

| Study Title | A Phase 2b, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy, Safety, and Tolerability of Taplucainium Inhalation Powder (NOC-110) in Adults with Refractory or Unexplained Chronic Cough (ASPIRE).[15] |

| Population | Approximately 325 adults (18-80 years) with a history of refractory or unexplained chronic cough for ≥12 months.[13][14] |

| Intervention Arms | 1. Taplucainium Inhalation Powder (1 mg, once daily) 2. Taplucainium Inhalation Powder (3 mg, once daily) 3. Taplucainium Inhalation Powder (6 mg, once daily) 4. Matching Placebo Inhalation Powder (once daily).[16] |

| Treatment Duration | 28 days.[16] |

| Primary Endpoint | Change from baseline in 24-hour cough frequency at Day 28, as measured by an objective cough monitor (VitaloJAK®).[16] |

| Secondary Endpoints | - Change in awake cough frequency - Change in cough severity and urge-to-cough visual analog scales (VAS) - Leicester Cough Questionnaire (LCQ) score - Safety and tolerability assessments.[16] |

| Administration | Self-administered via a Monodose Dry Powder Inhaler (RS01).[16] |

Expected Quantitative Outcomes

Based on the study design, the following table outlines the key quantitative data that will be generated from the ASPIRE trial.

| Data Point | Metric | Purpose |

| 24h Cough Frequency | Mean change from baseline in coughs per hour | Primary efficacy measure to determine if the drug reduces cough count versus placebo. |

| Awake Cough Frequency | Mean change from baseline in coughs per hour | Secondary efficacy measure focusing on the period of greatest patient impact. |

| Cough Severity VAS | Mean change in 100mm scale score | Subjective measure of the perceived intensity of coughing. |

| Urge-to-Cough VAS | Mean change in 100mm scale score | Subjective measure of the sensation preceding a cough, a key aspect of cough hypersensitivity. |

| LCQ Total Score | Mean change in quality of life score | Holistic assessment of the impact of cough on physical, psychological, and social well-being. |

| Adverse Events (AEs) | Incidence, severity, and type of AEs | Key safety and tolerability data. |

Conclusion and Future Directions

This compound represents a promising and mechanistically distinct approach to the treatment of chronic cough. Its unique ability to selectively target activated nociceptors offers the potential for a broad and potent antitussive effect with a favorable safety profile. Early preclinical research has demonstrated significant cough suppression, providing a strong rationale for clinical development. The ongoing Phase 2b ASPIRE trial is a critical step in validating this approach in patients and will provide the first large-scale, controlled data on its efficacy and safety. The results of this study will be instrumental in determining the future trajectory of this compound as a potential first-in-class therapy for the millions of patients suffering from refractory chronic cough.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. nociontx.com [nociontx.com]

- 4. Nocion Therapeutics Presents Taplucainium Data at 13th London Cough Symposium [synapse.patsnap.com]

- 5. Nocion Therapeutics initiated a Phase 1 clinical trial of its novel small molecule charged sodium channel blocker for the treatment of cough – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 6. nociontx.com [nociontx.com]

- 7. nociontx.com [nociontx.com]

- 8. nociontx.com [nociontx.com]

- 9. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nocion Therapeutics Advances to Clinical Stage and Expands Leadership [prnewswire.com]

- 14. Nocion Starts Dosing First Patient in ASPIRE Phase 2b Chronic Cough Study [synapse.patsnap.com]

- 15. nociontx.com [nociontx.com]

- 16. clinicaltrials.eu [clinicaltrials.eu]

Methodological & Application

Application Notes and Protocols for Taplucainium Chloride in In Vivo Cough Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Taplucainium Chloride, including its mechanism of action and detailed protocols for its use in preclinical in vivo cough models. The information is intended to guide researchers in designing and executing studies to evaluate the antitussive potential of this novel compound.

Introduction

This compound (formerly known as NTX-1175) is an investigational drug being developed for the treatment of chronic cough.[1] It belongs to a new class of small molecules called permanently charged sodium channel blockers (CSCBs), also referred to as "nocions".[2][3] These molecules are designed to selectively target and silence actively firing nociceptors, which are the sensory neurons responsible for initiating the cough reflex.[2][4] Preclinical studies have reported significant antitussive effects, with some indicating a complete inhibition of the cough response.[5][6]

Mechanism of Action

This compound's unique mechanism of action allows for targeted inhibition of the cough reflex with potentially minimal systemic exposure and off-target effects.[5]

-

Route of Administration : this compound is formulated as a dry powder for inhalation, allowing for direct delivery to the airways.[2][5]

-

Entry into Nociceptors : Upon inhalation, the charged molecule gains access to pulmonary nociceptors through open large-pore channels such as P2X, TRPV, TRPA, and TRPM channels. These channels are often sensitized and opened in inflammatory conditions associated with chronic cough.[2][5]

-

Sodium Channel Blockade : Once inside the nociceptor, this compound blocks the voltage-gated sodium channels responsible for initiating and propagating the action potentials that signal the brain to trigger a cough.[2][5]

-

Selective and Sustained Action : Because this compound is permanently charged, it is essentially trapped inside the target nociceptors, leading to a targeted and sustained therapeutic effect.[2]

This mechanism is distinct from other antitussive therapies that may target specific receptors on the cell surface.[2][5]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the cough reflex.

Experimental Protocols for In Vivo Cough Models

While specific preclinical data for this compound is not extensively published, the following protocols describe standard methodologies for evaluating antitussive agents in established in vivo models. These can be adapted for testing inhaled this compound.

Guinea Pig Citric Acid-Induced Cough Model

This is a widely used model to assess the efficacy of antitussive drugs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

This compound (dry powder formulation)

-

Vehicle/placebo control (lactose powder)

-

Citric acid solution (e.g., 0.3 M in sterile saline)

-

Whole-body plethysmography chamber equipped with a pneumotachograph

-

Dry powder insufflator or nebulizer system for inhalation delivery

-

Audio recording equipment

Procedure:

-

Acclimatization: Acclimatize animals to the plethysmography chamber for at least 15-20 minutes daily for 2-3 days prior to the experiment.

-

Baseline Cough Response:

-

Place the guinea pig in the chamber.

-

Expose the animal to an aerosolized solution of citric acid for a fixed period (e.g., 5-10 minutes).

-

Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

-

-

Drug Administration:

-

Administer this compound dry powder via inhalation using a suitable delivery system. Administer the vehicle to the control group.

-

Allow for a predetermined pretreatment time (e.g., 30-60 minutes) before the tussigenic challenge.

-

-

Post-Treatment Cough Challenge:

-

Re-expose the animals to the citric acid aerosol as in the baseline measurement.

-

Record the number of coughs.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cough for each animal compared to its baseline or the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).

-

Experimental Workflow Diagram

Caption: Workflow for an in vivo cough model to test this compound.

Data Presentation

Quantitative data from in vivo cough studies should be summarized in clear, structured tables to allow for easy comparison between treatment groups. The following is a template for presenting such data.

Table 1: Hypothetical Antitussive Effect of Inhaled this compound in the Guinea Pig Citric Acid-Induced Cough Model

| Treatment Group | Dose (mg/kg, inhaled) | N | Mean Coughs (Baseline) | Mean Coughs (Post-Treatment) | % Inhibition vs. Vehicle | P-value |

| Vehicle Control | 0 | 10 | 15.2 ± 2.1 | 14.8 ± 2.5 | - | - |

| This compound | 0.1 | 10 | 15.5 ± 2.3 | 8.1 ± 1.9 | 45.3% | <0.05 |

| This compound | 0.3 | 10 | 14.9 ± 2.0 | 3.5 ± 1.2 | 76.4% | <0.001 |

| This compound | 1.0 | 10 | 15.1 ± 2.4 | 0.5 ± 0.2 | 96.6% | <0.0001 |

Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.

Safety and Tolerability Considerations

In preclinical and early clinical studies, this compound has been reported to have a favorable safety profile.[5] When designing in vivo studies, it is important to monitor for any potential adverse effects, such as:

-

Changes in respiratory rate or pattern

-

Signs of sedation or motor impairment

-

Local irritation in the airways

These observations are crucial for establishing a therapeutic window and informing the design of future clinical trials.

Conclusion

This compound represents a promising novel therapeutic for chronic cough with a targeted mechanism of action. The protocols and guidelines presented here provide a framework for the preclinical evaluation of its antitussive efficacy in established in vivo cough models. Rigorous and well-controlled studies are essential to further characterize its pharmacological profile and support its continued clinical development.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Nocion Therapeutics Presents Taplucainium Data at 13th London Cough Symposium [synapse.patsnap.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Nocion Starts Dosing First Patient in ASPIRE Phase 2b Chronic Cough Study [synapse.patsnap.com]

- 5. nociontx.com [nociontx.com]

- 6. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols for Citric Acid-Induced Cough Model with Taplucainium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the citric acid-induced cough model in guinea pigs to evaluate the antitussive potential of Taplucainium Chloride (formerly NTX-1175).

Introduction to this compound

This compound is an investigational drug developed for the treatment of chronic cough.[1][2] It belongs to a novel class of compounds known as permanently charged sodium channel blockers (CSCBs), referred to as "nocions."[3][4] These molecules are designed to selectively target and silence activated nociceptors, the sensory neurons responsible for initiating cough, itch, and pain responses.[3][5][6] Administered via inhalation as a dry powder, this compound is formulated to have minimal systemic exposure and off-target effects.[3][5][6]

Mechanism of Action

The unique mechanism of this compound involves its entry into activated sensory neurons through open large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[3][5][6] These channels are often opened by irritants like citric acid. Once inside the neuron, the charged nature of this compound prevents it from leaving, effectively trapping it within the cell. It then exerts its therapeutic effect by blocking voltage-gated sodium channels from the inside, which are crucial for the initiation and propagation of the nerve signals that trigger a cough.[3][5][6] This targeted approach aims to provide a sustained antitussive effect directly at the source of the cough reflex.[3]

Citric Acid-Induced Cough Model

The citric acid-induced cough model is a widely used and reliable preclinical model for evaluating the efficacy of potential antitussive drugs. Inhalation of nebulized citric acid solution provokes a consistent and reproducible cough response in conscious guinea pigs, making it a suitable method for studying cough suppressants.

Signaling Pathway of Citric Acid-Induced Cough

Citric acid exposure triggers a cascade of events beginning with the activation of sensory nerves in the airways. The acidic stimulus primarily activates TRPV1 receptors on C-fiber afferent nerves. This activation leads to the opening of the channel, causing an influx of cations and depolarization of the neuron. This depolarization, if sufficient, generates an action potential that travels along the vagus nerve to the cough center in the brainstem. The brainstem then orchestrates the complex motor pattern of a cough.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol provides a generalized framework. Researchers should optimize parameters based on their specific experimental setup and animal strain.

Materials

-

Male Hartley guinea pigs (300-400g)

-

Citric acid solution (0.1 M to 0.4 M in sterile saline)

-

This compound (or vehicle control) for inhalation

-

Whole-body plethysmograph

-

Nebulizer

-

Sound recording equipment

-

Data acquisition and analysis software

Experimental Workflow

Procedure

-

Animal Acclimatization: House guinea pigs in a controlled environment for at least one week before the experiment to allow for acclimatization.

-

Baseline Cough Response:

-

Place each conscious and unrestrained guinea pig into the whole-body plethysmograph.

-

Allow the animal to acclimate to the chamber for 5-10 minutes.

-

Expose the animal to nebulized citric acid (e.g., 0.2 M) for a fixed duration (e.g., 5-10 minutes).

-

Record the number of coughs during and immediately following the exposure period.

-

Exclude animals with a very low or excessively high cough response to ensure a consistent experimental cohort.

-

-

Treatment Administration:

-

On the day of the experiment, administer the appropriate dose of this compound or vehicle control via inhalation. The timing of administration relative to the citric acid challenge should be consistent.

-

-

Citric Acid Challenge:

-

At a predetermined time after treatment, place the guinea pig back into the plethysmograph.

-

Expose the animal to the same concentration and duration of nebulized citric acid as used for the baseline measurement.

-

-

Data Collection and Analysis:

-

Record the number of coughs, the latency to the first cough, and other relevant parameters such as cough sound intensity if equipment allows.

-

Compare the cough response in the this compound-treated groups to the vehicle control group.

-

Calculate the percentage inhibition of cough for each dose of this compound.

-

Data Presentation

While specific preclinical dose-response data for this compound in the citric acid-induced cough model is not publicly available, the following tables provide a template for presenting such data. Press releases from Nocion Therapeutics have indicated "significant antitussive effects" and "complete inhibition of cough response in preclinical models."[5][7]

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs (Template)

| Treatment Group | Dose (Delivered via Inhalation) | N (Number of Animals) | Mean Number of Coughs (± SEM) | Percentage Inhibition (%) |

| Vehicle Control | - | |||

| This compound | Dose 1 | |||

| This compound | Dose 2 | |||

| This compound | Dose 3 |

Table 2: Parameters of the Citric Acid-Induced Cough Model in Guinea Pigs

| Parameter | Description | Typical Values/Ranges |

| Animal Model | Species and Strain | Male Hartley Guinea Pig |

| Body Weight | 300 - 400 g | |

| Cough Induction | Tussive Agent | Citric Acid |

| Concentration (Inhalation) | 0.1 M - 0.4 M | |

| Administration Route | Aerosolized Inhalation | |

| Exposure Duration | 5 - 10 minutes | |

| Data Acquisition | Measurement System | Whole-body plethysmography with sound recording |

| Primary Endpoint | Number of coughs | |

| Secondary Endpoints | Latency to first cough, cough sound intensity |

Conclusion

The citric acid-induced cough model in guinea pigs is a robust and relevant preclinical tool for the evaluation of novel antitussive therapies like this compound. The unique mechanism of action of this compound, targeting activated sensory neurons, holds promise for a targeted and effective treatment for chronic cough. The protocols and data presentation formats provided here offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of this and other novel antitussive agents.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Taplucainium for Chronic Cough · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Nocion Starts Dosing First Patient in ASPIRE Phase 2b Chronic Cough Study [synapse.patsnap.com]

- 4. nociontx.com [nociontx.com]

- 5. nociontx.com [nociontx.com]

- 6. Nocion Therapeutics Presents Taplucainium Data at 13th London Cough Symposium [synapse.patsnap.com]

- 7. Taplucanium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Taplucainium Chloride Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taplucainium Chloride (formerly NTX-1175) is a novel, charged small-molecule sodium channel blocker under development by Nocion Therapeutics.[1] It is designed to selectively silence actively firing nociceptors, which are implicated in conditions such as chronic cough, itch, and pain.[1] A key feature of this compound is its mechanism of action; as a charged molecule, it has limited membrane permeability and is thought to enter activated or inflamed neurons through large-pore, non-selective cation channels such as Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPA1) and purinergic P2X receptors.[1] Once inside the cell, it exerts its inhibitory effect on voltage-gated sodium channels from the intracellular side. This targeted delivery to hyperactive neurons suggests a potential for localized efficacy with minimal systemic side effects.

This document provides a detailed patch-clamp electrophysiology protocol for characterizing the inhibitory effects of this compound on voltage-gated sodium channels, particularly the Nav1.7 subtype, which is highly expressed in nociceptive neurons and is a key target in cough and pain pathways.

Mechanism of Action

This compound's mechanism involves a state-dependent blockade of voltage-gated sodium channels. The drug preferentially targets and inhibits sodium channels in their open and inactivated states over the resting state. This property, combined with its selective entry into activated neurons, allows it to specifically dampen the hyperexcitability of sensory neurons associated with pathological conditions without significantly affecting normal neuronal activity.

Quantitative Data Summary

Preclinical data for this compound indicates significant, state-dependent inhibition of sodium channels. Publicly available information states a 70-95% inhibition at a concentration of 10µM.[2] The following table presents a hypothetical, yet representative, summary of the expected electrophysiological characteristics of this compound based on its described mechanism as a state-dependent blocker. These values are intended for illustrative purposes to guide experimental design.

| Parameter | Condition | Hypothetical Value | Description |

| Tonic Block (Resting State) | Holding potential = -120 mV | IC50 > 100 µM | Low-affinity inhibition of channels in the resting state. |

| Phasic Block (Open/Inactivated State) | 10 Hz stimulation from -70 mV | IC50 ≈ 5-10 µM | Higher-affinity inhibition of channels that are frequently opened and inactivated. |

| Inactivated State Block | Holding potential = V½ of inactivation (~ -70 mV) | IC50 ≈ 1-5 µM | Highest affinity for channels held in the inactivated state. |

| Onset of Block (τ) | 10 µM at 10 Hz | ~10-20 seconds | Time constant for reaching steady-state block during repetitive stimulation. |

| Recovery from Block (τ) | Following washout | ~60-120 seconds | Time constant for the reversal of block after removal of the compound. |

Experimental Protocols

This section details the whole-cell patch-clamp electrophysiology protocol to assess the state-dependent inhibition of voltage-gated sodium channels (e.g., Nav1.7) by this compound.

Cell Culture and Preparation

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel alpha subunit are recommended. HEK293 cells have been shown to express endogenous Nav1.7, but for robust and consistent currents, a stable overexpression cell line is preferable.[3][4]

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain channel expression.

-

Plating: For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

Solutions and Reagents

-

Internal Pipette Solution (in mM):

-

140 CsF

-

10 NaCl

-

10 EGTA

-

10 HEPES

-

Adjust to pH 7.2 with CsOH

-

Note: Cesium Fluoride (CsF) is used to block potassium channels and enhance the isolation of sodium currents.

-

-

This compound Stock: Prepare a 10 mM stock solution of this compound in the internal pipette solution. Perform serial dilutions to achieve final desired concentrations (e.g., 0.1, 1, 10, 30, 100 µM).

-

External Bath Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 Glucose

-

10 HEPES

-

Adjust to pH 7.4 with NaOH

-

Electrophysiological Recording

-

Apparatus: Use a standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

-

Procedure:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Establish a gigaohm seal (>1 GΩ) on a selected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution (containing this compound or vehicle) for at least 5-10 minutes before starting recording protocols.

-

Compensate for series resistance (>80%) to minimize voltage errors.

-

Voltage-Clamp Protocols

The following protocols are designed to assess the affinity of this compound for the different conformational states of the sodium channel.

-

Protocol 1: Tonic (Resting State) Block

-

Objective: To determine the affinity of the drug for the resting state of the channel.

-

Holding Potential: -120 mV (to ensure most channels are in the resting state).

-

Pulse Protocol: Apply a 20 ms test pulse to 0 mV every 30 seconds to minimize use-dependent effects.

-

Analysis: Compare the peak current amplitude before and after dialysis with different concentrations of this compound to calculate the percentage of inhibition and construct a dose-response curve.

-

-

Protocol 2: Phasic (Use-Dependent) Block

-

Objective: To assess the block that accumulates with repetitive channel activation.

-

Holding Potential: -90 mV or -70 mV (closer to physiological resting potential).

-

Pulse Protocol: Apply a train of 20 ms depolarizing pulses to 0 mV at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Analysis: Measure the peak current of each pulse in the train. Plot the normalized current amplitude against the pulse number to observe the development of use-dependent block. The rate and extent of block will be dependent on the drug concentration and stimulation frequency.

-

-

Protocol 3: Inactivated-State Block

-

Objective: To determine the affinity of the drug for the inactivated state of the channel.

-

Protocol: Use a two-pulse protocol.

-

Holding Potential: -120 mV.

-

Conditioning Pre-pulse: Apply a 500 ms pre-pulse to a range of potentials (from -120 mV to -40 mV) to induce varying degrees of steady-state inactivation.

-

Test Pulse: Immediately follow the pre-pulse with a 20 ms test pulse to 0 mV to measure the fraction of available channels.

-

-

Analysis: Plot the normalized peak current from the test pulse against the pre-pulse potential to generate a steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V½) in the presence and absence of this compound. A hyperpolarizing shift in the V½ indicates preferential binding to the inactivated state.

-

Data Analysis and Interpretation

For each protocol, the percentage of inhibition can be calculated using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100

Dose-response curves should be fitted with the Hill equation to determine the IC50 value for each channel state. The expected outcome is that the IC50 for the inactivated and use-dependent states will be significantly lower than for the resting state, confirming the state-dependent mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Assay for Testing Taplucainium Chloride on Dorsal Root Ganglion Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taplucainium Chloride (formerly NTX-1175) is a novel, small-molecule charged sodium channel blocker designed to selectively inhibit actively firing nociceptors.[1][2][3] Its unique mechanism of action involves entry into activated neurons through large-pore channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Purinergic P2X receptors.[1][2] Once inside the cell, this compound blocks voltage-gated sodium channels from the intracellular side, thereby silencing the pathological firing associated with conditions like chronic cough, itch, and pain.[1][2][4][5] Dorsal root ganglion (DRG) neurons are the primary sensory neurons that transmit nociceptive signals from the periphery to the central nervous system, making them a critical in vitro model for evaluating the efficacy and safety of novel analgesics like this compound.[6][7][8]

These application notes provide detailed protocols for establishing primary DRG neuron cultures and performing key in vitro assays to characterize the pharmacological effects of this compound. The assays described include patch-clamp electrophysiology to assess sodium channel blockade, calcium imaging to measure changes in neuronal excitability, and cytotoxicity assays to determine the compound's safety profile.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Electrophysiological Effects of this compound on DRG Neuron Sodium Currents

| Concentration (µM) | Peak Sodium Current (pA/pF) | IC50 (µM) | Hill Slope |

| Vehicle Control | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Table 2: Effect of this compound on Action Potential Firing in DRG Neurons

| Concentration (µM) | Firing Frequency (Hz) at 2x Rheobase | Action Potential Threshold (mV) | Rheobase (pA) |

| Vehicle Control | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Table 3: Calcium Imaging of DRG Neuron Response to Capsaicin with this compound

| Concentration (µM) | Baseline Fluorescence (F/F0) | Peak Fluorescence after Capsaicin (F/F0) | % Inhibition of Calcium Influx |

| Vehicle Control | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Table 4: Cytotoxicity of this compound on DRG Neurons

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | LD50 (µM) |

| Vehicle Control | 100 | 100 | |

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 |

Experimental Protocols

Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol describes the harvesting and culturing of DRG neurons from adult rats or mice.[9][10][11][12]

Materials:

-

Adult Sprague-Dawley rats or C57BL/6 mice

-

Dulbecco's Modified Eagle Medium (DMEM)/F12

-